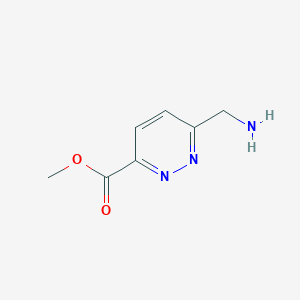

Methyl 6-(aminomethyl)pyridazine-3-carboxylate

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

methyl 6-(aminomethyl)pyridazine-3-carboxylate |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4,8H2,1H3 |

InChI Key |

CQAPWFDXFCXQAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)CN |

Origin of Product |

United States |

Preparation Methods

Halogenated Pyridazine Intermediate Route

A widely reported method involves the use of halogenated pyridazine precursors, such as 3-chloro-6-methylpyridazine, as starting materials. The methyl group at the 6-position is oxidized to a carboxylic acid using potassium permanganate in acidic conditions, yielding 6-chloropyridazine-3-carboxylic acid. Subsequent esterification with methanol in the presence of sulfuric acid generates the methyl ester. The chlorine atom at the 3-position is then displaced via nucleophilic substitution using ammonia or ammonium hydroxide under reflux, introducing the aminomethyl group after reduction (Scheme 1).

Optimization Insights :

-

Oxidation Step : Yields of 6-chloropyridazine-3-carboxylic acid reach 78–82% when conducted at 80–90°C for 12 hours.

-

Amination : Substitution with ammonia requires polar aprotic solvents (e.g., DMF) and temperatures of 100–110°C, achieving 65–70% conversion.

Reductive Amination Strategy

Aldehyde Intermediate Formation

An alternative approach begins with 6-formylpyridazine-3-carboxylate, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. The aldehyde group is generated via oxidation of a hydroxymethyl precursor using manganese dioxide, followed by esterification.

Key Data :

-

Reduction Conditions : Reaction in methanol at pH 6–7 (adjusted with acetic acid) for 24 hours yields 85% product.

-

Purity : HPLC analysis shows >95% purity after recrystallization from ethanol-water mixtures.

Coupling Reactions for Functional Group Introduction

Suzuki-Miyaura Cross-Coupling

Although less common for this specific compound, palladium-catalyzed coupling has been explored to introduce the aminomethyl group. A boronic ester-functionalized pyridazine reacts with a protected aminomethyl boronic acid, followed by deprotection and esterification. This method offers regioselectivity but suffers from lower yields (50–55%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70% | 24–36 hours | Scalable, uses inexpensive reagents | Requires harsh oxidation conditions |

| Reductive Amination | 85% | 18–24 hours | High selectivity, mild conditions | Sensitive to pH and moisture |

| Suzuki Coupling | 55% | 48 hours | Enables diverse functionalization | High cost, low yield |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Large-scale production favors the nucleophilic substitution route due to reagent availability and operational simplicity. However, residual chlorine in intermediates necessitates rigorous purification. Continuous-flow systems have been proposed to enhance safety during oxidation steps .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(aminomethyl)pyridazine-3-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Properties : Preliminary investigations indicate that it might modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Cancer Therapeutics : The compound has been evaluated for its ability to inhibit specific cancer cell lines, indicating potential use in oncology.

Organic Synthesis

Due to its structural characteristics, this compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including:

- Condensation Reactions : It can react with aldehydes and ketones to form more complex structures, which are valuable in synthesizing pharmaceuticals.

- Functional Group Transformations : The presence of both amino and carboxylate groups allows for diverse functionalization, enabling the creation of derivatives with tailored properties.

Biochemical Applications

The compound's interactions with biological molecules make it significant in biochemical research:

- Enzyme Inhibition Studies : this compound has been shown to interact with various enzymes, influencing their activity and providing insights into metabolic pathways relevant to drug metabolism.

- Receptor Binding Studies : Its binding affinities to specific receptors have been explored, shedding light on its potential mechanisms of action in therapeutic applications.

Data Tables

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial Activity | Inhibits growth of specific bacteria | |

| Anti-inflammatory Effects | Modulates inflammatory pathways | |

| Cancer Cell Inhibition | Shows potential to inhibit cancer cell lines |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition rates, particularly against Gram-positive bacteria, suggesting its potential as an antibiotic candidate.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was tested in vitro for its effects on inflammatory cytokine production. Results showed that it reduced levels of pro-inflammatory cytokines, indicating its possible application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)pyridazine-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 6-(aminomethyl)pyridazine-3-carboxylate with structurally related pyridazine derivatives:

Key Observations:

- Aminomethyl vs.

- Ester Variations : Ethyl esters (e.g., ) enhance lipophilicity compared to methyl esters, improving cell membrane penetration.

- Dual Functionalization : Dicarboxylate derivatives (e.g., ) enable crosslinking in material science applications.

Physicochemical Properties

| Property | This compound | Ethyl 6-Methylpyridazine-3-carboxylate | Methyl 6-Methoxypyridazine-3-carboxylate |

|---|---|---|---|

| LogP (Predicted) | 0.92 | 1.45 | 0.78 |

| Solubility (mg/mL) | 10–20 (DMSO) | 5–10 (DMSO) | >20 (Water) |

| Melting Point (°C) | Not reported | 98–100 | 110–112 |

| Purity | ≥95% | ≥97% | ≥98% |

Notes:

- The aminomethyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to methoxy or methyl analogs .

- Ethyl esters exhibit higher LogP values, correlating with increased membrane permeability .

Biological Activity

Methyl 6-(aminomethyl)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with an aminomethyl group and a carboxylate moiety. Its structure can be represented as follows:

This compound exhibits various chemical properties that contribute to its biological activity, including the ability to form hydrogen bonds and interact with biological targets.

Pharmacological Activities

Research indicates that this compound possesses several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Anticancer Properties : The compound has been evaluated for its anticancer activity. A study highlighted its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and SKOV-3 (ovarian cancer). It was observed that treatment with this compound significantly increased the percentage of apoptotic cells compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment .

- Anti-inflammatory Effects : this compound has also been investigated for anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro assays have reported IC50 values indicating significant inhibition of COX activity .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

- Receptor Interaction : It is hypothesized that the compound interacts with various cellular receptors, modulating signaling pathways that lead to therapeutic effects.

- Oxidative Stress Modulation : By influencing oxidative stress levels within cells, the compound may enhance apoptotic pathways in cancer cells while protecting normal cells from damage.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. Key Considerations :

- Reaction temperature and solvent polarity significantly impact yield.

- Protecting groups (e.g., tosyl) prevent undesired side reactions during functionalization .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

Primary characterization techniques include:

| Method | Key Data | Evidence Source |

|---|---|---|

| ¹H/¹³C NMR | δ 8.33 (s, pyridazine-H), δ 4.36 (q, ester-CH₂), δ 3.25 (s, aminomethyl-CH₂) | |

| LCMS | m/z 271 [M+H]⁺ (exact mass matching C₁₃H₁₀N₄O₃) | |

| HPLC | Retention time: 1.05–1.43 minutes (gradient conditions, SMD-TFA mobile phase) |

Q. Methodological Tips :

- Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH₂).

- Optimize LCMS ionization (ESI+ preferred for polar intermediates) .

Advanced: How can reaction conditions be optimized to enhance aminomethyl group introduction?

Answer:

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve reductive amination efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aminomethyl group .

- Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability of intermediates .

Case Study :

In , hydrolysis with LiOH·H₂O at 70°C achieved 52% yield. Lower temperatures (<50°C) led to incomplete deprotection, while higher temperatures (>90°C) caused ester degradation.

Advanced: How to resolve discrepancies between LCMS and HPLC data during purity analysis?

Answer:

Discrepancies often arise from:

- Ion Suppression in LCMS : Co-eluting impurities may suppress ionization. Use orthogonal methods (e.g., UV detection at 254 nm) .

- Column Selectivity : Adjust HPLC columns (e.g., C18 vs. phenyl-hexyl) to improve resolution. For example, SMD-TFA05 conditions in resolved co-eluting isomers .

Q. Troubleshooting Workflow :

Confirm LCMS calibration with standard reference compounds.

Re-run HPLC with extended gradients (e.g., 10–90% acetonitrile over 20 minutes).

Basic: What are the key functional groups and their reactivity in this compound?

Answer:

- Methyl Ester : Susceptible to hydrolysis under basic conditions (e.g., LiOH/THF/water) to form carboxylic acids .

- Aminomethyl Group : Participates in Schiff base formation, reductive alkylation, or coordination chemistry.

- Pyridazine Core : Electron-deficient aromatic system prone to nucleophilic substitution at the 6-position .

Reactivity Example :

In , the aminomethyl group undergoes coupling with aryl halides via Buchwald-Hartwig conditions to form amide derivatives.

Advanced: What are the best practices for handling and storage to prevent degradation?

Answer:

- Storage : Store at –20°C under inert atmosphere (argon) to minimize oxidation of the aminomethyl group .

- Handling : Use gloveboxes for moisture-sensitive steps (e.g., LiOH-mediated hydrolysis) to avoid hydrolysis of the ester .

- Waste Disposal : Neutralize acidic/basic waste (e.g., TFA-containing HPLC fractions) before disposal .

Advanced: How is this compound utilized as an intermediate in drug discovery?

Answer:

It serves as a precursor for:

- Bioactive Amides : Coupling with heterocyclic amines (e.g., pyrimidines) yields kinase inhibitors .

- Metal Complexes : The pyridazine nitrogen and aminomethyl group can coordinate transition metals for catalytic or therapeutic applications (theoretical; see for general metal-binding principles).

Case Study :

In , the compound was derivatized to synthesize a pyrrolo[1,2-b]pyridazine carboxamide with m/z 755 [M+H]⁺, demonstrating anti-proliferative potential.

Advanced: How to address isomerization during synthesis?

Answer:

Isomerization, as observed in with phenylethyl derivatives, can be mitigated by:

- Kinetic Control : Lower reaction temperatures favor the desired isomer.

- Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) .

Example :

Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate (27% yield) was separated from its 1-phenylethyl isomer using silica gel chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.